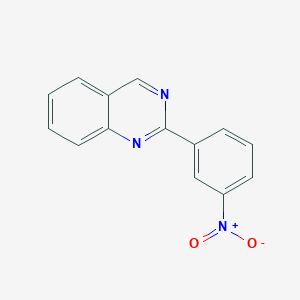![molecular formula C13H13NO4 B11862886 Ethyl 3,6-dihydro-2H-[1,4]dioxino[2,3-f]indole-7-carboxylate CAS No. 84139-04-8](/img/structure/B11862886.png)
Ethyl 3,6-dihydro-2H-[1,4]dioxino[2,3-f]indole-7-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 3,6-dihydro-2H-[1,4]dioxino[2,3-f]indole-7-carboxylate is a complex organic compound belonging to the indole derivatives family. Indole derivatives are known for their significant biological activities and are widely used in medicinal chemistry . This compound features a unique dioxino-indole structure, making it a subject of interest in various scientific research fields.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 3,6-dihydro-2H-[1,4]dioxino[2,3-f]indole-7-carboxylate typically involves multi-step organic reactions. One common method includes the Fischer indole synthesis, where cyclohexanone and phenylhydrazine hydrochloride react under acidic conditions to form the indole core
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis to ensure high yield and purity .
Analyse Chemischer Reaktionen
Types of Reactions
Ethyl 3,6-dihydro-2H-[1,4]dioxino[2,3-f]indole-7-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: Electrophilic substitution reactions are common due to the aromatic nature of the indole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Electrophilic reagents like halogens and nitrating agents are employed under acidic conditions.
Major Products
The major products formed from these reactions include various substituted indoles, oxo derivatives, and reduced forms of the original compound .
Wissenschaftliche Forschungsanwendungen
Ethyl 3,6-dihydro-2H-[1,4]dioxino[2,3-f]indole-7-carboxylate has diverse applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential therapeutic applications in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of Ethyl 3,6-dihydro-2H-[1,4]dioxino[2,3-f]indole-7-carboxylate involves its interaction with specific molecular targets and pathways. The indole ring structure allows it to bind to various receptors and enzymes, modulating their activity. This interaction can lead to the inhibition or activation of specific biological pathways, contributing to its therapeutic effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Indole-3-acetic acid: A plant hormone with similar indole structure.
Indole-3-carbaldehyde: An intermediate in the synthesis of various biologically active compounds.
Indole-3-butyric acid: Another plant hormone with growth-promoting properties.
Uniqueness
Ethyl 3,6-dihydro-2H-[1,4]dioxino[2,3-f]indole-7-carboxylate is unique due to its dioxino ring structure, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications .
Eigenschaften
CAS-Nummer |
84139-04-8 |
|---|---|
Molekularformel |
C13H13NO4 |
Molekulargewicht |
247.25 g/mol |
IUPAC-Name |
ethyl 3,6-dihydro-2H-[1,4]dioxino[2,3-f]indole-7-carboxylate |
InChI |
InChI=1S/C13H13NO4/c1-2-16-13(15)10-5-8-6-11-12(7-9(8)14-10)18-4-3-17-11/h5-7,14H,2-4H2,1H3 |
InChI-Schlüssel |
XADONIFRRARJLB-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)C1=CC2=CC3=C(C=C2N1)OCCO3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Tert-butyl 1,3-dimethyl-1H-pyrazolo[3,4-D]pyrimidine-4-carboxylate](/img/structure/B11862817.png)

![4-Chloro-6-methyl-2-(2,2,2-trifluoroethyl)-2H-pyrazolo[3,4-d]pyrimidine](/img/structure/B11862827.png)

![methyl 5-bromo-1H-pyrrolo[3,2-b]pyridine-2-carboxylate](/img/structure/B11862848.png)





![5-Methylindolo[1,2-b][2,7]naphthyridin-12(6H)-one](/img/structure/B11862895.png)


